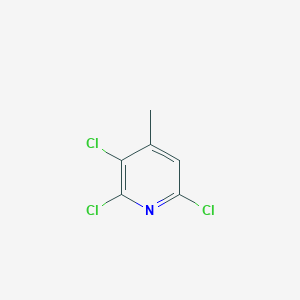

2,3,6-Trichloro-4-methylpyridine

CAS No.: 52137-65-2

Cat. No.: VC8180941

Molecular Formula: C6H4Cl3N

Molecular Weight: 196.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52137-65-2 |

|---|---|

| Molecular Formula | C6H4Cl3N |

| Molecular Weight | 196.5 g/mol |

| IUPAC Name | 2,3,6-trichloro-4-methylpyridine |

| Standard InChI | InChI=1S/C6H4Cl3N/c1-3-2-4(7)10-6(9)5(3)8/h2H,1H3 |

| Standard InChI Key | PLTVMXVJDCPHMP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=C1Cl)Cl)Cl |

| Canonical SMILES | CC1=CC(=NC(=C1Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

2,3,6-Trichloro-4-methylpyridine belongs to the class of polychlorinated pyridines, distinguished by a six-membered aromatic ring containing three chlorine atoms at positions 2, 3, and 6, alongside a methyl group at position 4. Its molecular formula is , with a molecular weight of 196.46 g/mol . The IUPAC name, 2,3,6-trichloro-4-methylpyridine, systematically describes its substitution pattern. The SMILES notation (CC1=C(Cl)C(Cl)=NC(Cl)=C1) provides a standardized representation of its planar structure, where the methyl group and chlorines occupy adjacent positions on the heterocyclic ring .

Table 1: Fundamental chemical identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 52137-65-2 | |

| Molecular Formula | ||

| Molecular Weight | 196.46 g/mol | |

| SMILES | CC1=C(Cl)C(Cl)=NC(Cl)=C1 |

Synthesis and Manufacturing Processes

The synthesis of 2,3,6-trichloro-4-methylpyridine typically involves sequential chlorination of a methylpyridine precursor. While direct methodologies remain proprietary, analogous routes for polychlorinated pyridines suggest the use of gas-phase chlorination with iron catalysts. For instance, US Patent 4,849,523 details the production of tetrachloropyridine via chlorination of trichloromethylpyridine at 250–350°C under catalytic conditions . Adapting this approach, 4-methylpyridine could undergo selective chlorination at positions 2, 3, and 6 using chlorine gas () in the presence of iron(III) chloride () .

Key considerations include:

-

Regioselectivity: Achieving precise chlorine placement requires controlled reaction kinetics to avoid over-chlorination.

-

Catalyst Optimization: Iron-based catalysts enhance chlorination efficiency but may require post-synthesis purification to remove residual metal impurities .

-

Yield and Purity: Industrial-scale syntheses report yields exceeding 70% for analogous compounds, with final purities of 95% achievable through fractional distillation or recrystallization .

Physicochemical Properties

Experimental data on the compound’s physical properties remain sparse, but inferences from structural analogs permit preliminary characterization:

-

Solubility: Predominantly lipophilic due to chlorine substituents, with limited aqueous solubility (<1 mg/mL at 25°C). Miscibility expected in organic solvents like dichloromethane and ethyl acetate.

-

Melting Point: Estimated between 80–100°C based on comparisons to 2,4,6-trichloropyridine (m.p. 92–94°C).

-

Stability: Resistant to hydrolysis under ambient conditions but may degrade under strong acidic or basic environments via dechlorination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume